Cobalt(II,III)oxide

描述

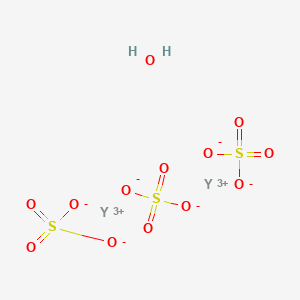

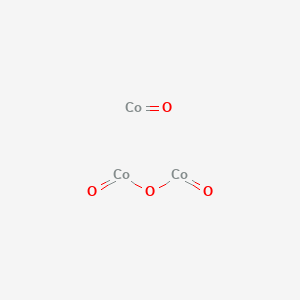

Cobalt(II,III)oxide, also known as tricobalt tetraoxide or cobaltosic oxide, is an inorganic compound with the chemical formula Co₃O₄. It is one of the two well-characterized oxides of cobalt, the other being cobalt(II) oxide. This compound is a black antiferromagnetic solid that adopts a normal spinel structure, with cobalt(II) ions in tetrahedral interstices and cobalt(III) ions in octahedral interstices of the cubic close-packed lattice of oxide anions .

作用机制

Target of Action

Cobalt(II,III) oxide, also known as Co3O4, is an inorganic compound that primarily targets the oxidation-reduction reactions in various applications . It is used as a blue coloring agent for pottery enamel and glass . Additionally, it is used as an electrode in some lithium-ion batteries, possibly in the form of cobalt oxide nanoparticles .

Mode of Action

The compound adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions . Cobalt(II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . These reactions are described by the following equilibrium:

2Co3O4⇌6CoO+O22 Co_3O_4 ⇌ 6 CoO + O_22Co3O4⇌6CoO+O2

.Biochemical Pathways

Cobalt(II,III) oxide is readily internalized by pulmonary cells via the endo-lysosomal pathway and can lead, through a Trojan-horse mechanism, to intracellular release of toxic metal ions over long periods of time . The genotoxic effect of cobalt ions probably takes place via the production of radical oxygen species .

Pharmacokinetics

It is soluble (with degradation) in acids and alkalis . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of Cobalt(II,III) oxide’s action is its ability to participate in oxidation-reduction reactions. It is used as a blue coloring agent for pottery enamel and glass . In the context of lithium-ion batteries, it contributes to the battery’s performance . Cobalt compounds are potentially poisonous in large amounts .

Action Environment

The action of Cobalt(II,III) oxide is influenced by environmental factors such as temperature and pH. For instance, Cobalt(II) oxide converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . Furthermore, the compound is insoluble in water but soluble in acids and alkalis .

生化分析

Biochemical Properties

Cobalt(II,III) oxide is an important semiconductor oxide and its synthesis and properties have been of growing interest owing to prominent applications in several fields

Cellular Effects

Cobalt(II,III) oxide nanoparticles have been shown to induce oxidative stress in human lymphocytes, leading to the induction of reactive oxygen species, lipid peroxidation, and depletion of catalase, reduced glutathione, and superoxide dismutase . This suggests that Cobalt(II,III) oxide can have significant effects on cellular processes and function .

Molecular Mechanism

It is known that Cobalt(II,III) oxide adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions . This structure may influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, Cobalt(II,III) oxide has been observed to convert to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . These reactions suggest that the effects of Cobalt(II,III) oxide could change over time under certain conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cobalt(II,III) oxide in animal models are limited, it is known that cobalt compounds can be potentially poisonous in large amounts . Daily intravenous injection of more than 40 mg of cobalt per animal was required to produce adverse effects in dairy calves .

Metabolic Pathways

Cobalt is known to be an essential trace element for many organisms and is a central component of vitamin B12 .

Transport and Distribution

Given its inorganic nature and insolubility in water , it is likely that specific transporters or binding proteins may be involved in its cellular uptake and distribution.

准备方法

Cobalt(II,III)oxide can be synthesized through various methods:

Thermal Decomposition: Cobalt(II) oxide (CoO) converts to cobalt(II,III) oxide upon heating at around 600–700°C in air. Above 900°C, cobalt(II) oxide is stable, and the reaction can be described by the equilibrium[ 2 \text{Co}_3\text{O}_4 \leftrightarrow 6 \text{CoO} + \text{O}_2 ]

Oxalate Decomposition: This method involves the decomposition of cobalt oxalate to produce cobalt(II,III) oxide.

Sol-Gel Technique: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

化学反应分析

Cobalt(II,III)oxide undergoes several types of chemical reactions:

Oxidation and Reduction: this compound can be reduced to cobalt(II) oxide at high temperatures (around 950°C). The reaction is as follows[ 2 \text{Co}_3\text{O}_4 \rightarrow 6 \text{CoO} + \text{O}_2 ]

Reaction with Acids: this compound dissolves in strong acids to form cobalt salts. For example, with hydrochloric acid, it forms cobalt(II) chloride[ \text{Co}_3\text{O}_4 + 8 \text{HCl} \rightarrow 3 \text{CoCl}_2 + 4 \text{H}_2\text{O} + \text{Cl}_2 ]

Reaction with Alkalis: It is soluble in alkalis with degradation, forming cobalt hydroxides.

科学研究应用

Cobalt(II,III)oxide has a wide range of applications in scientific research:

Energy Storage: It is used in lithium-ion batteries as an electrode material due to its high electrochemical activity.

Magnetic Materials: Due to its antiferromagnetic properties, it is used in the development of magnetic materials and devices.

Gas Sensing: This compound is used in gas sensors for detecting gases like carbon monoxide and hydrogen.

Supercapacitors: It is used in supercapacitors for energy storage due to its high specific capacitance.

相似化合物的比较

Cobalt(II,III)oxide can be compared with other cobalt oxides such as cobalt(II) oxide (CoO) and cobalt(III) oxide (Co₂O₃):

Cobalt(II) oxide (CoO): This compound is stable at high temperatures and is used in similar applications as cobalt(II,III) oxide, such as in ceramics and as a catalyst.

Cobalt(III) oxide (Co₂O₃): This compound is less stable and decomposes to cobalt(II,III) oxide upon heating.

This compound is unique due to its mixed valence state, which provides it with distinct redox properties and makes it suitable for a wide range of applications in catalysis, energy storage, and materials science.

属性

IUPAC Name |

oxocobalt;oxo(oxocobaltiooxy)cobalt | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.4O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFUKZWYPLNNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Co].O=[Co]O[Co]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.797 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of sodium bis(dimethylglyoximato)(pyridine)cobaltate(I)?

A1: The molecular formula is C13H19CoN5NaO4, and the molecular weight is 391.29 g/mol. []

Q2: What is the coordination geometry of cobalt(II) in complexes with 1,2,4,5-benzenetetracarboxylic acid (H4bta) and 4,4′-bipyridine-N,N′-dioxide (dpo)?

A2: The cobalt(II) centers in these complexes exhibit distorted octahedral geometries. []

Q3: How does the dihedral twist distortion in pseudotetrahedral cobalt(II) bis-chelate complexes influence magnetic anisotropy?

A3: A larger dihedral twist between the chelate planes leads to enhanced easy-axis anisotropy in these complexes, resulting in a higher spin-reversal barrier. []

Q4: How does the ligand field strength affect orbital angular momentum in cobalt(II) complexes?

A4: A weak ligand field is crucial for observing unquenched orbital angular momentum in cobalt(II) complexes. In a linear coordination environment with sufficiently weak ligands, a non-Aufbau electron configuration can arise, leading to maximal orbital angular momentum (L = 3). []

Q5: What spectroscopic techniques are useful for characterizing cobalt(II) complexes?

A5: Researchers utilize various techniques, including UV/Vis spectroscopy, IR spectroscopy, electron spin resonance (ESR), X-ray diffraction, and magnetic susceptibility measurements to characterize cobalt(II) complexes. [, , , , , , ]

Q6: How is sodium bis(dimethylglyoximato)(pyridine)cobaltate(I) used in organic synthesis?

A6: This supernucleophilic cobalt complex is a versatile reagent for preparing alkylcobaloximes, forming metal-cobalt bonds, and facilitating reductive carbon-carbon bond formations. []

Q7: Can you describe the role of cobalt(II) phthalocyanines in the reduction of isoflavones?

A7: Cobalt(II) phthalocyanines act as catalysts in the reduction of isoflavones by sodium borohydride, yielding cis- and trans-isoflavan-4-ols. This process involves the formation of a hydridocobalt(III) phthalocyanine intermediate. []

Q8: How do cobalt(II) amides activate for catalytic hydrosilylation of alkenes?

A8: Cobalt(II) amides react with hydrosilanes, generating cobalt(I) species, silylamide, and hydrogen. These cobalt(I) species are believed to be the active catalytic species in alkene hydrosilylation. []

Q9: Can cobalt(II) complexes catalyze allylic amination reactions?

A9: Yes, certain cobalt(II) diphenylazodioxide complexes, such as 2 and 2, catalyze the allylic amination/C-C double bond transposition of 2-methyl-2-pentene with PhNHOH. []

Q10: What is the role of trace metal catalysis in environmental chemistry?

A10: Trace metals, including cobalt(II), can catalyze reactions relevant to environmental processes. For instance, cobalt(II) catalyzes the oxidation of sulfite ions by oxygen, a reaction used in studying aeration devices. Additionally, autoxidation of pollutants like sulfur dioxide and hydrogen sulfide in aquatic environments can be catalyzed by various trace metals, impacting sulfuric acid aerosol formation and influencing the fate of these pollutants. []

Q11: How does the magnetic behavior of cobalt(II) complexes differ in the solid state and in solution?

A11: Some cobalt(II) complexes exhibit different magnetic behavior depending on their environment. For example, certain halo-bridged cobalt(II) complexes are diamagnetic in the solid state but show paramagnetism in solution due to a shift in the equilibrium between planar (S=0) and pseudo-octahedral (S=1) configurations. []

Q12: How can computational chemistry methods contribute to understanding cobalt(II) chemistry?

A12: Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into reaction mechanisms, regioselectivity, spin states, and substituent effects in cobalt(II)-catalyzed reactions, aiding in the rational design of improved catalysts. []

Q13: Can you explain the significance of zero-field splitting in cobalt(II) complexes?

A13: Zero-field splitting, a parameter reflecting the magnetic anisotropy of a complex, plays a crucial role in determining the single-molecule magnet behavior of certain cobalt(II) complexes. []

Q14: How does the coordination mode of ligands like pyrazoline influence the biological activity of cobalt(II) complexes?

A14: In cobalt(II) 5-(2′-hydroxyphenyl)-3-(4-substituted-phenyl)pyrazolinate complexes, the pyrazoline ligand can act as either bidentate or monodentate, impacting the overall geometry and potentially influencing the complex's antibacterial and antifungal activities. []

Q15: What unique structural features are observed in cobalt(II)-exchanged α-zirconium phosphate?

A15: Cobalt(II) ion exchange into α-zirconium phosphate leads to the formation of a new phase with expanded interlayer spacing. This expansion accommodates water molecules coordinated to the cobalt(II) cations, likely in a high-spin state. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。